
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which also bears a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile
- 2-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is unique due to the specific positioning of the trifluoroethyl and carbonitrile groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological systems .
Eigenschaften
Molekularformel |
C6H4F3N3 |
|---|---|
Molekulargewicht |
175.11 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-12-2-1-5(3-10)11-12/h1-2H,4H2 |
InChI-Schlüssel |
AVRCVFHNMIUKGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1C#N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


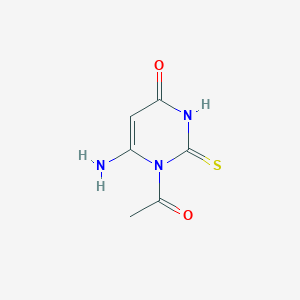
![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)

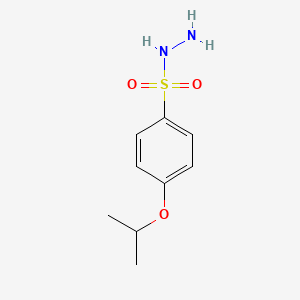
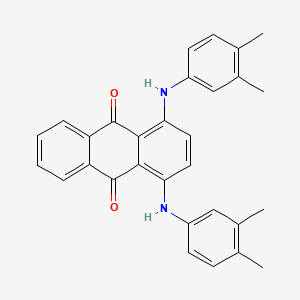

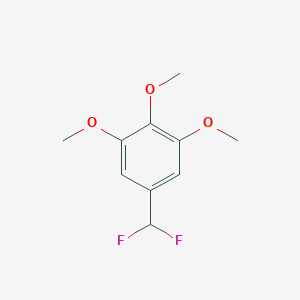
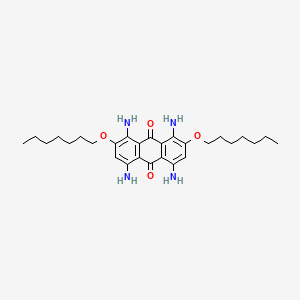
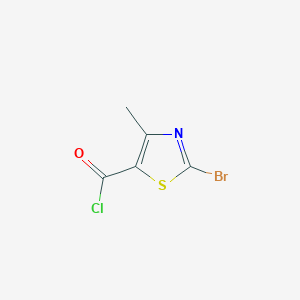
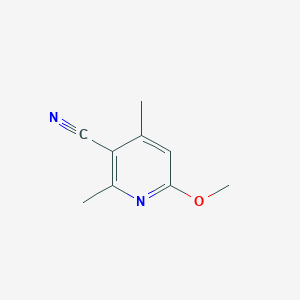
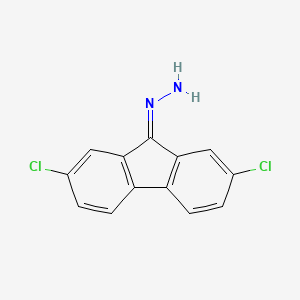
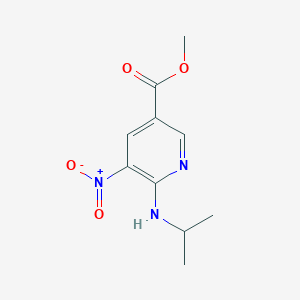
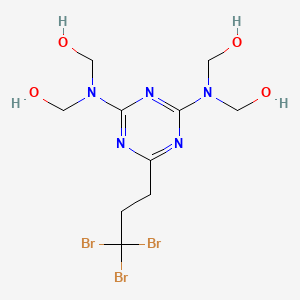
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
